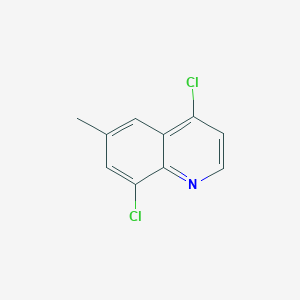

4,8-Dichloro-6-methylquinoline

Beschreibung

4,8-Dichloro-6-methylquinoline is a halogenated quinoline derivative with the molecular formula C₁₁H₉Cl₂N and an average molecular mass of 226.10 g/mol . Its monoisotopic mass is 225.011205 g/mol, and it is registered under ChemSpider ID 21379721 and CAS number 203626-46-4 . The compound features chlorine substituents at positions 4 and 8 of the quinoline backbone and a methyl group at position 4.

Eigenschaften

CAS-Nummer |

948292-39-5 |

|---|---|

Molekularformel |

C10H7Cl2N |

Molekulargewicht |

212.07 g/mol |

IUPAC-Name |

4,8-dichloro-6-methylquinoline |

InChI |

InChI=1S/C10H7Cl2N/c1-6-4-7-8(11)2-3-13-10(7)9(12)5-6/h2-5H,1H3 |

InChI-Schlüssel |

NFBIRPBNNRRVBV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=CN=C2C(=C1)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 4,8-Dichlor-6-methylchinolin beinhaltet typischerweise die Chlorierung von 6-Methylchinolin. Ein häufiges Verfahren umfasst die Verwendung von Phosphorpentachlorid (PCl5) oder Thionylchlorid (SOCl2) als Chlorierungsmittel unter Rückflussbedingungen. Die Reaktion verläuft über eine elektrophile aromatische Substitution, bei der die Chloratome an den Positionen 4 und 8 eingeführt werden .

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 4,8-Dichlor-6-methylchinolin unter Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen wie Temperatur und Druck und gewährleisten so eine hohe Ausbeute und Reinheit des Endprodukts. Die Verwendung von Katalysatoren wie Eisen- oder Kupfersalzen kann die Effizienz des Chlorierungsprozesses weiter verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4,8-Dichlor-6-methylchinolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile Substitution: Die Chloratome an den Positionen 4 und 8 sind anfällig für nucleophile Angriffe, was zur Bildung von substituierten Chinolin-Derivaten führt.

Oxidation: Die Methylgruppe an der Position 6 kann oxidiert werden, um entsprechende Chinolincarbonsäuren zu bilden.

Reduktion: Der Chinolinring kann Reduktionsreaktionen eingehen, um Tetrahydrochinolin-Derivate zu bilden

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Reagenzien sind primäre Amine, Thiole und Alkoxide. Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden unter sauren oder basischen Bedingungen verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden unter wasserfreien Bedingungen eingesetzt

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Substituierte Chinolin-Derivate mit verschiedenen funktionellen Gruppen.

Oxidation: Chinolincarbonsäuren.

Reduktion: Tetrahydrochinolin-Derivate

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Mechanismus, durch den 4,8-Dichlor-6-methylchinolin seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann als Enzymhemmer wirken, indem sie an ihre aktiven Zentren bindet und so den Zugang des Substrats blockiert. Sie interagiert auch mit DNA und RNA und beeinflusst deren Replikations- und Transkriptionsprozesse. Das Vorhandensein von Chloratomen verstärkt seine Fähigkeit, stabile Komplexe mit Metallionen zu bilden, was seine biologische Aktivität weiter modulieren kann.

Wirkmechanismus

The mechanism by which 4,8-Dichloro-6-methylquinoline exerts its effects involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. It also interacts with DNA and RNA, affecting their replication and transcription processes. The presence of chlorine atoms enhances its ability to form stable complexes with metal ions, which can further modulate its biological activity .

Vergleich Mit ähnlichen Verbindungen

(a) Positional Isomers

- 5,7-Dichloroquinoline: Lacks the methyl group at position 5.

- 6,7-Dichloroquinoline: Features adjacent chlorine atoms, which may increase steric hindrance and reduce solubility compared to 4,8-dichloro isomers. This compound is often explored as an intermediate in antimalarial drug synthesis .

- 7,8-Dichloroquinoline: The proximity of chlorine substituents at positions 7 and 8 could lead to stronger intermolecular halogen bonding, influencing crystallinity and thermal stability .

(b) Substituent Effects

The methyl group at position 6 in this compound distinguishes it from non-methylated dichloroquinolines. For example, 4,8-dichloro-2,6-dimethylquinoline (a positional isomer) has an additional methyl group at position 2, further altering steric and electronic properties .

Monochloroquinoline Analogues

- 6-Chloroquinoline: A simpler derivative with a single chlorine atom at position 6. It exhibits a lower molecular weight (163.60 g/mol) and reduced steric hindrance, making it more soluble in polar solvents .

- 8-Chloroquinoline: The lone chlorine at position 8 is associated with antimalarial activity, as seen in historical analogues like chloroquine .

Halogen-Substituted Quinolines Beyond Chlorine

- 6-Trifluoromethylquinoline: The trifluoromethyl group at position 6 introduces strong electron-withdrawing effects and enhanced metabolic stability compared to methyl or chlorine substituents. This modification is common in agrochemicals .

- 4,8-Dichloro-6-(trifluoromethoxy)quinoline: Replaces the methyl group with a trifluoromethoxy substituent, significantly increasing molecular weight (282.05 g/mol) and lipophilicity, which may improve blood-brain barrier penetration .

Amino- and Methoxy-Substituted Quinolines

Compounds like 4-amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (melting point: 223–225°C) highlight the impact of amino and methoxy groups. The amino group enhances hydrogen-bonding capacity, while methoxy substituents improve solubility in organic solvents . In contrast, this compound’s lack of polar groups may limit its solubility but increase membrane permeability.

Data Table: Key Comparative Properties

Research Implications

- Medicinal Chemistry: The chlorine and methyl substituents in this compound may enhance interactions with hydrophobic enzyme pockets, making it a candidate for antimalarial or anticancer drug development .

- Material Science: Dichloroquinolines are studied for their luminescent properties, where substituent positions dictate emission wavelengths .

Biologische Aktivität

4,8-Dichloro-6-methylquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique substitution pattern, which includes two chlorine atoms and a methyl group on the quinoline ring. This specific arrangement influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound inhibits bacterial DNA synthesis by targeting essential enzymes such as DNA gyrase and topoisomerase IV. This disruption prevents bacterial replication, making it a potential candidate for treating bacterial infections.

- Anticancer Activity : In cancer research, this compound has been observed to interfere with cell proliferation pathways. It induces apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death.

Antimicrobial Efficacy

A series of studies have demonstrated the antimicrobial potential of this compound against various pathogens. The following table summarizes the inhibitory effects against selected bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 20 | |

| Staphylococcus aureus | 22 | |

| Pseudomonas aeruginosa | 21 |

The results indicate significant antibacterial activity, comparable to standard antibiotics.

Anticancer Studies

Research has also focused on the anticancer properties of this compound. A notable study evaluated its effects on human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound exhibited IC50 values ranging from 15 to 30 µM across different cell lines, indicating potent anticancer activity.

Case Study 1: Antimicrobial Application

In a recent study, researchers explored the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. The compound was administered in vitro and demonstrated significant bactericidal activity against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae.

Case Study 2: Cancer Treatment

Another study investigated the compound's effect on tumor growth in a mouse model. Mice treated with this compound showed a reduction in tumor size compared to the control group, highlighting its potential as an effective anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.